molecular formula C13H10ClN3O4 B8330294 2-Chloro-N-(4-methoxy-2-nitrophenyl)-3-pyridinecarboxamide

2-Chloro-N-(4-methoxy-2-nitrophenyl)-3-pyridinecarboxamide

Cat. No. B8330294
M. Wt: 307.69 g/mol
InChI Key: KOYYZFOLGNLUEP-UHFFFAOYSA-N
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Patent
US06794397B2

Procedure details

The title compound was prepared from 2-chloronicotinoyl chloride and 4-methoxy-2-nitroaniline and was obtained as a yellow solid as described in Example 1. 1H NMR (CDCl3): 10.76 (s, 1H), 8.78 (d, J=9.3, 1H), 8.58-8.55 (m, 1H), 8.13-8.09 (m, 1H), 7.73 (d, J=3.0, 1H), 7.45-7.40 (m, 1H), 7.34-7.28 (m, 1H0, 3.90 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1>>[Cl:1][C:2]1[C:3]([C:4]([NH:17][C:16]2[CH:18]=[CH:19][C:13]([O:12][CH3:11])=[CH:14][C:15]=2[N+:20]([O-:22])=[O:21])=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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